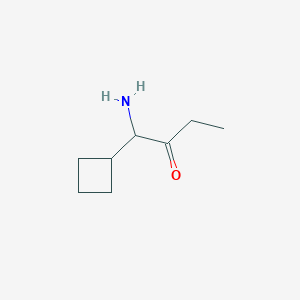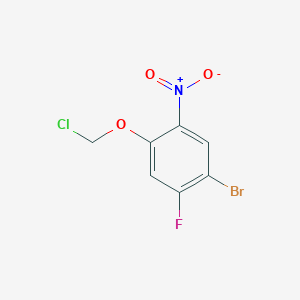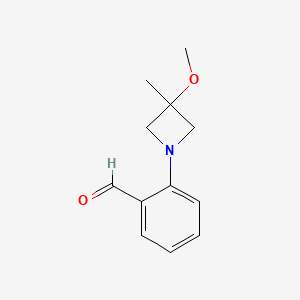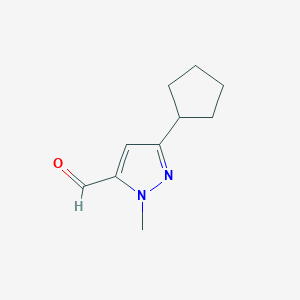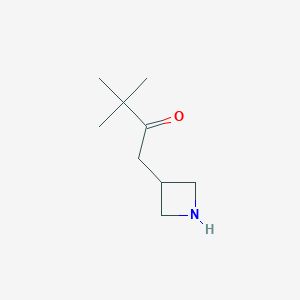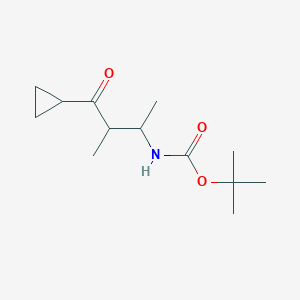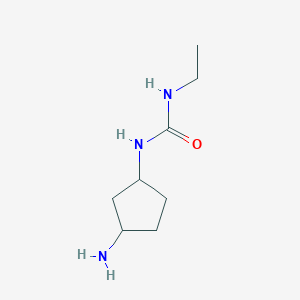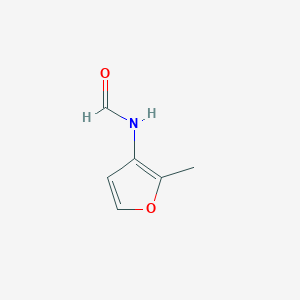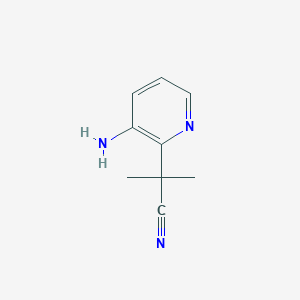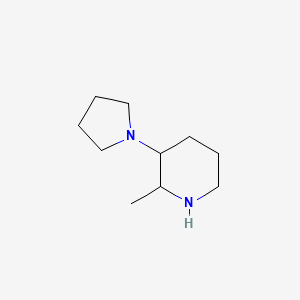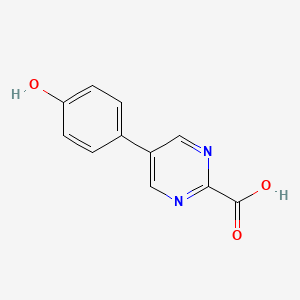
5-(4-Hydroxyphenyl)pyrimidine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Hydroxyphenyl)pyrimidine-2-carboxylic acid: is an aromatic heterocyclic compound that contains a pyrimidine ring substituted with a hydroxyphenyl group and a carboxylic acid group. This compound is of significant interest due to its potential pharmacological properties and its role in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Hydroxyphenyl)pyrimidine-2-carboxylic acid typically involves the condensation of 4-hydroxybenzaldehyde with a suitable pyrimidine derivative under acidic or basic conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . The reaction conditions often include a base such as sodium carbonate in an aqueous dioxane solution at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 5-(4-Hydroxyphenyl)pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
Chemistry: 5-(4-Hydroxyphenyl)pyrimidine-2-carboxylic acid is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in the preparation of various heterocyclic compounds with potential pharmacological activities .
Biology: In biological research, this compound is studied for its potential anti-inflammatory and antioxidant properties. It has been shown to inhibit the expression of certain inflammatory mediators, making it a candidate for the development of new anti-inflammatory drugs .
Medicine: The compound’s pharmacological properties are being explored for potential therapeutic applications, including its use as an anti-inflammatory and antioxidant agent. Its ability to modulate biological pathways makes it a promising candidate for drug development .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical structure allows for the development of materials with specific properties .
作用机制
The mechanism of action of 5-(4-Hydroxyphenyl)pyrimidine-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound exerts its effects by inhibiting the activity of certain enzymes and signaling molecules involved in inflammation and oxidative stress . For example, it can inhibit the activity of nuclear factor kappa B (NF-κB) and inducible nitric oxide synthase (iNOS), which are key players in the inflammatory response .
相似化合物的比较
4-Hydroxyphenylpyrimidine: Similar structure but lacks the carboxylic acid group.
2,4-Dihydroxy-5-(β-hydroxyethyl)pyrimidine: Contains additional hydroxy groups and a hydroxyethyl substituent.
Uniqueness: 5-(4-Hydroxyphenyl)pyrimidine-2-carboxylic acid is unique due to the presence of both a hydroxyphenyl group and a carboxylic acid group on the pyrimidine ring. This combination of functional groups enhances its reactivity and potential pharmacological properties .
属性
分子式 |
C11H8N2O3 |
|---|---|
分子量 |
216.19 g/mol |
IUPAC 名称 |
5-(4-hydroxyphenyl)pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C11H8N2O3/c14-9-3-1-7(2-4-9)8-5-12-10(11(15)16)13-6-8/h1-6,14H,(H,15,16) |
InChI 键 |
LHTSAXYECFDOKU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=CN=C(N=C2)C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


